molecular formula C32H39N4S+ B8249677 SYBR Green 1-Solution in DMSO

SYBR Green 1-Solution in DMSO

Cat. No.: B8249677
M. Wt: 511.7 g/mol
InChI Key: FZTUDYYNXKTZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SYBR Green 1-Solution in dimethyl sulfoxide (DMSO) is a highly sensitive fluorescent dye used for detecting nucleic acids, particularly double-stranded DNA (dsDNA). This compound is widely used in molecular biology for various applications, including gel electrophoresis, real-time polymerase chain reaction (qPCR), and flow cytometry. SYBR Green 1 exhibits a strong affinity for DNA, resulting in a significant increase in fluorescence upon binding, making it an essential tool for DNA quantification and visualization .

Preparation Methods

Synthetic Routes and Reaction Conditions

SYBR Green 1 is synthesized through a series of chemical reactions involving the formation of a benzothiazolium or benzoxazolium ring system, which is then alkylated and joined to a pyridinium or quinolinium ring system via a monomethine bridge . The final product is dissolved in DMSO to create a 10,000X concentrated solution .

Industrial Production Methods

In industrial settings, the production of SYBR Green 1 involves large-scale synthesis of the dye followed by purification and concentration. The dye is then dissolved in DMSO and packaged in various quantities for research use. The solution is typically stored at -20°C to maintain stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

SYBR Green 1 primarily undergoes binding reactions with nucleic acids. It binds to the minor groove of dsDNA and can also intercalate between base pairs . The dye exhibits fluorescence enhancement upon binding to DNA, which is the basis for its use in nucleic acid detection .

Common Reagents and Conditions

The primary reagent used with SYBR Green 1 is DMSO, which serves as the solvent. The dye is used in various buffer solutions for gel electrophoresis and qPCR. The typical working concentration ranges from 0.5 to 1.0 µg/mL .

Major Products Formed

The major product formed from the reaction of SYBR Green 1 with nucleic acids is the DNA-dye complex, which exhibits strong fluorescence. This complex is used for visualizing and quantifying DNA in various experimental setups .

Scientific Research Applications

SYBR Green 1-Solution in DMSO has a wide range of applications in scientific research:

Mechanism of Action

SYBR Green 1 binds to the minor groove of dsDNA and intercalates between base pairs, resulting in a significant increase in fluorescence. The dye absorbs blue light at a wavelength of 497 nm and emits green light at 520 nm. This fluorescence enhancement is due to the restriction of intramolecular motions upon binding to DNA, which dampens quenching mechanisms .

Properties

IUPAC Name

N,N-dimethyl-N'-[(4E)-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1-phenyl-2,3-dihydroquinolin-2-yl]-N'-propylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,24,31H,5,13,20-23H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUDYYNXKTZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN(C)C)C1CC(=CC2=[N+](C3=CC=CC=C3S2)C)C4=CC=CC=C4N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCN(C)C)C1C/C(=C\C2=[N+](C3=CC=CC=C3S2)C)/C4=CC=CC=C4N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163795-75-3
Record name Sybr green I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163795753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.